2-Methoxy-6-(piperazin-1-ylmethyl)phenol 2HCl
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Overview
Description
2-Methoxy-6-(piperazin-1-ylmethyl)phenol 2HCl is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a methoxy group at the second position and a piperazin-1-ylmethyl group at the sixth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-methoxyphenol with piperazine in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a linking agent to form the piperazin-1-ylmethyl group. The reaction is usually carried out under basic conditions, such as in the presence of sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(piperazin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The piperazine moiety can interact with various receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(morpholin-1-ylmethyl)phenol
- 2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol
- 2-Methoxy-6-(piperidin-1-ylmethyl)phenol
Uniqueness
2-Methoxy-6-(piperazin-1-ylmethyl)phenol is unique due to the presence of the piperazine ring, which imparts specific biological activities and chemical properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-6-(piperazin-1-ylmethyl)phenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-16-11-4-2-3-10(12(11)15)9-14-7-5-13-6-8-14;;/h2-4,13,15H,5-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFOVEKLAQRPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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